molecular formula C15H24N2O2S B8038931 2-isopropylsulfonyl-5-(4-methylpiperidin-1-yl)aniline, AldrichCPR

2-isopropylsulfonyl-5-(4-methylpiperidin-1-yl)aniline, AldrichCPR

Cat. No.: B8038931
M. Wt: 296.4 g/mol
InChI Key: LKPHAMMVGJXQEN-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes an isopropylsulfonyl group and a methylpiperidinyl group attached to an aniline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropylsulfonyl-5-(4-methylpiperidin-1-yl)aniline typically involves multiple steps, starting with the preparation of the aniline derivative. The process may include:

    Nitration: of aniline to introduce a nitro group.

    Reduction: of the nitro group to form the corresponding amine.

    Sulfonylation: to introduce the isopropylsulfonyl group.

    Alkylation: to attach the 4-methylpiperidinyl group.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the quality of the product.

Chemical Reactions Analysis

Types of Reactions

2-Isopropylsulfonyl-5-(4-methylpiperidin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nitrating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-Isopropylsulfonyl-5-(4-methylpiperidin-1-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-isopropylsulfonyl-5-(4-methylpiperidin-1-yl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropylsulfonyl-5-(homopiperidin-1-yl)aniline
  • 4-(4-Methylpiperidin-1-yl)aniline

Uniqueness

2-Isopropylsulfonyl-5-(4-methylpiperidin-1-yl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

5-(4-methylpiperidin-1-yl)-2-propan-2-ylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-11(2)20(18,19)15-5-4-13(10-14(15)16)17-8-6-12(3)7-9-17/h4-5,10-12H,6-9,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPHAMMVGJXQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=C(C=C2)S(=O)(=O)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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